molecular formula C7H11NO2 B13063304 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B13063304
M. Wt: 141.17 g/mol
InChI Key: QGOWUMSQTRQQIZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Esterification and Functional Group Modifications

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

  • Reaction with methanol and sulfuric acid yields the methyl ester derivative.

  • Ethyl ester formation occurs via refluxing with ethanol and triethylamine (TEA).

Table 1: Esterification Conditions and Products

ReagentCatalystTemperatureProduct
MethanolH₂SO₄RefluxMethyl ester
EthanolTEA40–60°CEthyl ester

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

  • Heating above 150°C induces CO₂ elimination , forming 1-methyl-1,4,5,6-tetrahydropyridine.

  • Transition-metal catalysts (e.g., Cu) accelerate decarboxylation at lower temperatures.

Oxidation

  • Ring oxidation : Reacts with hydrogen peroxide (H₂O₂) to form N-oxide derivatives, altering electronic properties.

  • Side-chain oxidation : Enzymatic oxidation by monoamine oxidase (MAO) analogs may produce pyridinium ions, analogous to MPTP → MPP+ conversion .

Reduction

  • Carboxylic acid reduction : Sodium borohydride (NaBH₄) reduces the acid to 2-(hydroxymethyl)-1-methyltetrahydropyridine.

  • Catalytic hydrogenation : H₂/Pd-C selectively reduces double bonds in conjugated systems .

Salt and Complex Formation

The carboxylic acid forms salts with bases and chelates with metals:

  • Alkali metal salts : Reacts with NaOH or KOH to form water-soluble sodium/potassium salts.

  • Metal complexes : Binds to Cu²⁺ or Fe³⁺ via carboxylate and nitrogen lone pairs, studied for catalytic applications.

Cyclization and Rearrangement

Under acidic conditions, the compound participates in intramolecular cyclization :

  • Reaction with formaldehyde forms bicyclic structures via Mannich-type reactions .

  • Prolonged heating in acetic acid induces ring expansion to piperidine derivatives.

Nucleophilic Substitution

The methyl group and ring positions undergo substitutions:

  • Methyl deprotonation : Strong bases (e.g., LDA) abstract protons, enabling alkylation at the methyl position .

  • Electrophilic aromatic substitution : Halogenation or nitration occurs at electron-rich ring positions.

Key Thermodynamic and Kinetic Data

  • Esterification activation energy : ~45 kJ/mol (methanol, H₂SO₄).

  • Decarboxylation rate : 0.12 h⁻¹ at 160°C.

  • Oxidation selectivity : N-oxide formation favored at pH 7–9.

This reactivity profile underpins its utility in synthesizing neuroactive compounds and catalytic intermediates . Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be compared to other similar compounds within the tetrahydropyridine family. Some of these similar compounds include 1-Methyl-1,2,3,6-tetrahydropyridine and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine . While these compounds share a common tetrahydropyridine core, they differ in their substituents and specific chemical properties. For example, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic effects and its use in Parkinson’s disease research . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Biological Activity

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid (MTHPCA), with the CAS number 861589-49-3, is a compound of interest due to its potential biological activities and implications in various pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • Purity : ≥95% .

This compound is structurally related to other tetrahydropyridine derivatives that have been studied for their neurotoxic effects and potential therapeutic applications. The compound is hypothesized to interact with various neurotransmitter systems and may influence dopaminergic pathways.

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine may exhibit neuroprotective properties. For instance, studies on similar compounds have shown a capability to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases such as Parkinson's disease .

Study 1: Neurotoxicity Assessment

A notable study examined the effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a closely related compound, which demonstrated significant neurotoxic effects leading to the destruction of dopaminergic neurons in animal models. Although MTHPCA has not been directly linked to similar neurotoxic outcomes, its structural similarity suggests a need for further investigation into its safety profile .

Study 2: Pharmacological Potential

In another study focusing on the pharmacological properties of tetrahydropyridine derivatives, it was revealed that these compounds could act as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of dopamine and serotonin in the brain, suggesting a potential application in treating mood disorders and neurodegenerative diseases .

Comparative Analysis of Tetrahydropyridine Derivatives

Compound NameCAS NumberMolecular WeightBiological Activity
MTHPCA861589-49-3141.17 g/molPotential neuroprotective
MPTP4680-78-0163.21 g/molNeurotoxic
Methyl-THP499-04-7141.17 g/molMAO inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer : A multi-step synthesis approach is commonly employed, starting with functionalized pyridine precursors. For example, methyl ester derivatives of similar tetrahydropyridine-carboxylic acids are synthesized via nucleophilic substitution or cyclization reactions using catalysts like palladium or copper. Key intermediates (e.g., thiophene- or phenyl-substituted analogs) are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by melting point analysis (e.g., 152–159°C) and NMR . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents like tosyl chloride or Grignard reagents.

Q. How should researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

Technique Parameters Example Data
1H/13C NMR δ 2.1–3.5 ppm (tetrahydropyridine protons), δ 170–175 ppm (carboxylic acid carbon)Observed in methyl ester analogs
Mass Spectrometry ESI-MS (M+1) m/z: ~195–354 (depending on substituents)Used for molecular weight confirmation
IR Spectroscopy Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H carboxylic acid)Critical for functional group identification
  • Note : Commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house validation .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., ethanol/water mixtures, DMSO) are ideal due to the compound’s carboxylic acid moiety. For analogs like 6-methyl-4-oxo derivatives, recrystallization in ethanol yields >97% purity . Slow cooling (0.5°C/min) enhances crystal formation.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution with lipases can yield enantiomerically pure products. A study on methyl (S)-6-oxo-tetrahydropyridine derivatives achieved >90% enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts) across different synthetic batches?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Cross-validation : Compare NMR data with computationally predicted shifts (e.g., DFT calculations).
  • Advanced purification : Use preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate isomers .
  • Dynamic NMR : Resolve tautomeric equilibria by varying temperature (e.g., 25°C to −40°C) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C for methyl ester analogs .
  • pH stability : Monitor via HPLC at pH 2–12. Carboxylic acid derivatives are stable at pH 4–7 but hydrolyze in strong bases .
  • Storage recommendations : Store at −20°C under nitrogen to prevent oxidation .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .

Q. Methodological Notes

  • Contradictions Addressed : highlights the need for independent purity validation, while provides robust characterization protocols.
  • Safety : Follow protocols for handling hygroscopic or light-sensitive compounds (e.g., amber glassware, inert atmosphere) .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-pyridine-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10)

InChI Key

QGOWUMSQTRQQIZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC=C1C(=O)O

Origin of Product

United States

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